Pentaerythritol tetrakis(2-mercaptoacetate) chemical properties and structure.
Pentaerythritol tetrakis(2-mercaptoacetate) chemical properties and structure.
An In-depth Technical Guide to Pentaerythritol Tetrakis(2-mercaptoacetate)
Abstract: Pentaerythritol tetrakis(2-mercaptoacetate), commonly abbreviated as PETMP or PETMA, is a multifunctional thiol compound that has garnered significant attention in polymer science and materials chemistry. Its unique tetra-functional structure, originating from a central pentaerythritol core, imparts a high crosslinking density, making it a pivotal component in the formulation of high-performance polymers, adhesives, coatings, and optical materials. This guide provides a comprehensive overview of PETMP's chemical structure, core physicochemical properties, synthesis, and mechanistic action, with a particular focus on its role in thiol-ene click chemistry. This document is intended for researchers and professionals in materials science and drug development seeking a deeper technical understanding of this versatile crosslinking agent.
Chemical Identity and Molecular Structure
Pentaerythritol tetrakis(2-mercaptoacetate) is the tetraester of pentaerythritol and thioglycolic acid.[1] The central carbon atom of the pentaerythritol backbone is bonded to four methylene groups, each of which is ester-linked to a mercaptoacetate unit. This arrangement results in a symmetric, star-shaped molecule with four primary thiol (-SH) groups at its periphery.
The presence of these four thiol groups is the defining feature of PETMP, making it a tetra-functional crosslinking agent. This high functionality allows it to react with multiple ene-containing molecules, such as alkenes or acrylates, to form a densely crosslinked three-dimensional polymer network.[2]
Systematic IUPAC Name: [3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate[3]
Common Synonyms: PETMP, PETMA, Pentaerythritol tetrathioglycolate, Pentaerythritol tetrakis(thioglycolate).[3][4]
Key Identifiers:
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CAS Number: 10193-99-4[5]
Caption: 2D structure of Pentaerythritol tetrakis(2-mercaptoacetate).
Physicochemical Properties
PETMP is typically supplied as a clear, colorless to pale yellow liquid with a characteristic mercaptan odor.[6] Its physical and chemical properties are critical for its handling, storage, and application in various formulations.
| Property | Value | Source |
| Physical State | Clear Liquid | [6] |
| Color | Colorless to Almost Colorless | |
| Boiling Point | 250 °C @ 1 mm Hg | [4] |
| Density | 1.385 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.547 | [4] |
| Flash Point | >110 °C (>230 °F) | [4][7] |
| Water Solubility | 693 mg/L at 21 °C (Practically insoluble) | [4] |
| Purity | Typically >95% |
The high boiling point and low vapor pressure are indicative of the molecule's relatively large size and molecular weight. Its practical insolubility in water is expected due to the large nonpolar carbon backbone, though it exhibits good solubility in many organic solvents.
Synthesis and Purification
The most common and industrially viable method for synthesizing PETMP is through the direct esterification of pentaerythritol with thioglycolic acid.[1] This reaction is a classic Fischer-Speier esterification.
Causality Behind the Method:
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Reactants: Pentaerythritol serves as the polyol core, providing the four hydroxyl groups for esterification. Thioglycolic acid provides both the carboxylic acid for the ester linkage and the crucial thiol functional group.
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Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl oxygen of the thioglycolic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.[1]
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Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 130 °C) in a solvent like toluene that can form an azeotrope with water.[1] This is critical for driving the equilibrium towards the product side by continuously removing the water byproduct via a Dean-Stark apparatus.[1] A nitrogen atmosphere is maintained to prevent the oxidation of the sensitive thiol groups.[1]
Experimental Protocol: Synthesis of PETMP
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Reactor Setup: Equip a reactor with a mechanical stirrer, thermometer, Dean-Stark trap with a condenser, and a nitrogen inlet.
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Charging Reactants: Charge the reactor with pentaerythritol (0.46 moles), thioglycolic acid (2.04 moles, a slight excess), p-toluenesulfonic acid (catalytic amount, e.g., 0.8 g), and toluene (as solvent, e.g., 469.0 g).[1]
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Reaction: Heat the mixture to 130 °C and stir vigorously. Continuously sparge with nitrogen to facilitate the removal of water as it forms.[1]
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Monitoring: Monitor the reaction progress by collecting and measuring the amount of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected (typically after 8 hours).[1]
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Work-up: Cool the reaction mixture to room temperature. Perform sequential washes with an alkaline solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted thioglycolic acid, followed by water washes to remove residual salts.[1]
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Purification: Separate the organic layer and remove the toluene solvent under reduced pressure (e.g., using a rotary evaporator).[1]
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Final Product: The resulting product is a viscous liquid, which can be filtered to remove any solid impurities, yielding PETMP with a purity typically around 76%, with the remainder being oligomeric species.[1]
Caption: General workflow for the synthesis of PETMP.
Reactivity and Mechanistic Insights
The utility of PETMP is rooted in the reactivity of its thiol groups, primarily through the thiol-ene reaction . This "click" chemistry reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene').[2][8] The reaction can proceed via two primary mechanisms: a radical-mediated pathway or a base/nucleophile-catalyzed Michael addition.[9][10]
Radical-Mediated Thiol-Ene Reaction: This is the most common pathway for polymer applications. It proceeds via a free-radical chain mechanism and can be initiated by UV light (with a photoinitiator) or heat (with a thermal initiator).[8]
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Initiation: The initiator generates a primary radical, which abstracts a hydrogen atom from a thiol group (R-SH), forming a highly reactive thiyl radical (R-S•).
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Propagation:
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The thiyl radical adds to an ene (e.g., an acrylate), forming a carbon-centered radical. This is an anti-Markovnikov addition.[8]
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A chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming the final thioether product.[8]
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This chain reaction propagates rapidly, leading to the fast formation of a crosslinked polymer network.[11] This process is highly efficient, often referred to as "click" chemistry due to its speed, high yield, and tolerance to various functional groups and oxygen.[11]
Relevance in Drug Development: While the primary applications of PETMP are in materials science, its biocompatible derivatives and the principles of thiol-ene chemistry are relevant to drug development. For example, thiol-functionalized polymers can be used to create hydrogels for controlled drug release or tissue engineering scaffolds.[12] The ester linkages in PETMP are susceptible to hydrolysis, which can be exploited to create biodegradable networks.[13] Furthermore, the thioether bonds formed can be oxidation-responsive, offering another mechanism for triggered degradation and release in specific biological environments.[13]
Applications
The tetra-functionality of PETMP makes it an exceptional crosslinking agent.
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UV-Curable Coatings and Inks: In combination with multifunctional acrylates, PETMP allows for rapid, solvent-free curing under UV light, producing hard, chemically resistant coatings.[14]
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Adhesives: Thiol-ene based adhesives exhibit excellent bonding to various substrates and can be formulated for rapid curing times.[14]
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Optical Materials: The high refractive index and clarity of polymers formed with PETMP make it suitable for optical lenses and coatings.
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Biomaterials: Its analog, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), is widely used in creating biocompatible hydrogels and scaffolds for tissue engineering due to the biocompatibility of the resulting thioether linkages.[12][13]
Safety and Handling
PETMP is classified as an irritant.[3] Proper personal protective equipment (PPE) is essential when handling this chemical.
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GHS Hazard Statements:
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Handling Precautions:
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Storage:
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: The IR spectrum of PETMP is characterized by key absorption bands. A notable feature is the S-H stretching vibration, which typically appears as a weak band around 2570 cm⁻¹. Strong C=O stretching from the ester groups is observed around 1730 cm⁻¹, and C-O stretching appears in the 1100-1300 cm⁻¹ region. The NIST Chemistry WebBook provides reference spectra for this compound.[5]
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82441, Thiocure petma.
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MDPI. (2020, August 24). Fabrication of Poly(pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs Macroporous Scaffold with Alpha Hydroxyapatite via Photopolymerization for Fibroblast Regeneration. Retrieved from [Link]
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NIST. (n.d.). Pentaerythritol, tetrakis(mercaptoacetate). NIST Chemistry WebBook. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22186347, Pentaerythritol tetrakis(2-mercaptopropionate).
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Wikipedia. (n.d.). Pentaerythritol tetrakis(3-mercaptopropionate). Retrieved from [Link]
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American Chemical Society. (2021, January 21). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. Macromolecules. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pentaerythritol. Retrieved from [Link]
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CentAUR. (n.d.). Synthesis of hydrolytically and oxidation- responsive networks using thiol ene “click” - chemistry with pentaerythritol tetrakis(3‐ mercaptopropionate) and tri/tetra acrylates. Retrieved from [Link]
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Royal Society of Chemistry. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
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